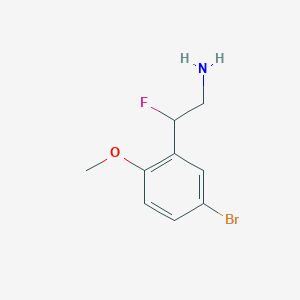

2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine

Description

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8H,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWXPSEHRSUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential psychoactive properties and its role as a phenethylamine derivative. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure

The compound features a phenethylamine backbone with a bromine and methoxy substitution on the aromatic ring, along with a fluoro group on the ethyl chain. Its structural formula can be represented as:

Psychoactive Properties

Research indicates that compounds similar to this compound exhibit significant psychoactive effects. For instance, derivatives like 25B-NBF (a closely related compound) have been studied for their interaction with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in hallucinogenic activity .

Metabolic Stability

Studies on the metabolic stability of similar compounds reveal that they undergo extensive hepatic metabolism. For example, the intrinsic clearance (Cl_int) of 25B-NBF was reported to be 83.4 mL/min/kg, indicating rapid metabolism in the liver . This suggests that this compound may also be subject to significant metabolic processing, potentially affecting its bioavailability and therapeutic efficacy.

In Vitro Studies

In vitro studies have demonstrated that related compounds can induce various biological responses. One study highlighted the identification of metabolites through liquid chromatography-mass spectrometry (LC-MS), which revealed multiple biotransformation pathways . The metabolites were characterized by specific fragment ions that could serve as markers for further research into their pharmacological effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of fluorinated phenethylamines has been explored extensively. Modifications in the bromine and methoxy groups significantly influence receptor binding affinity and selectivity. For instance, increasing fluorination has been associated with enhanced potency at certain receptor sites . This highlights the importance of chemical modifications in developing more effective psychoactive agents.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond psychoactivity. Research into related compounds has suggested roles in treating conditions such as depression and anxiety disorders by modulating serotonergic pathways . Furthermore, ongoing investigations into its anti-cancer properties are promising, particularly concerning its ability to inhibit specific oncogenic pathways linked to NSD2 proteins in cancer cells .

Scientific Research Applications

Psychoactive Properties

Research indicates that compounds similar to 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine exhibit psychoactive effects, particularly through interaction with serotonin receptors. Notably, derivatives such as 25B-NBF have been studied for their agonistic activity at the 5-HT_2A receptor, which is associated with hallucinogenic effects. Understanding these interactions can inform potential therapeutic uses in treating mood disorders and other psychological conditions.

Metabolic Stability

Studies on related compounds reveal extensive hepatic metabolism, which affects bioavailability. For instance, the intrinsic clearance rate of similar compounds has been reported to be high, indicating rapid metabolism in the liver. This suggests that this compound may also undergo significant metabolic processing, impacting its therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of fluorinated phenethylamines like this compound is crucial for understanding their pharmacological profiles. Variations in the bromine and methoxy groups can significantly influence receptor binding affinities and selectivities. Increased fluorination has been linked to enhanced potency at specific receptor sites, emphasizing the importance of chemical modifications in developing effective psychoactive agents.

Mental Health Disorders

Research into related compounds suggests potential applications in treating depression and anxiety disorders by modulating serotonergic pathways. The ability to influence serotonin receptor activity positions this compound as a candidate for further investigation in psychopharmacology.

Anti-Cancer Properties

Emerging studies indicate that compounds within this class may have anti-cancer properties. Preliminary investigations suggest that they can inhibit specific oncogenic pathways associated with NSD2 proteins in cancer cells. This highlights a promising avenue for future research aimed at developing novel cancer therapies based on this compound’s structural characteristics.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Psychoactive Effects | Demonstrated significant interaction with 5-HT_2A receptors; potential for hallucinogenic effects. |

| Study B | Metabolic Pathways | Identified rapid hepatic metabolism; implications for bioavailability and dosing strategies. |

| Study C | Therapeutic Potential | Suggested roles in treating depression and anxiety; ongoing research into anti-cancer applications. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and available data for the target compound and its analogues:

Key Comparative Analysis

Substituent Effects on the Aromatic Ring

- Bromo-Methoxy vs. Difluoro/Chloro-Fluoro Substitution: The target’s 5-bromo-2-methoxy group enhances steric bulk and lipophilicity compared to 3,4-difluoro () or 2-chloro-4-fluoro () substituents. Bromine’s polarizability may improve π-π stacking in receptor binding, as seen in the US28 inverse agonist activity of 5-(benzyloxy)-2-(5-bromo-2-methoxyphenyl)-4H-chromen-4-one .

Positional Isomerism :

The 4-bromo-2,5-dimethoxy analogue () demonstrates how substituent positioning alters electronic distribution. The para-bromo and meta-methoxy groups may reduce steric hindrance compared to the target’s ortho-methoxy substitution, affecting conformational flexibility.

Ethylamine Backbone Modifications

Fluorine Substitution :

The target’s 2-fluoroethylamine group balances electronegativity and metabolic stability. In contrast, 1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine () features a trifluorinated ethylamine, which significantly lowers basicity and may hinder protonation—critical for crossing biological membranes.- Non-Fluorinated Analogues: The absence of fluorine in 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine () likely increases metabolic susceptibility due to unhindered amine oxidation, contrasting with the target’s fluorinated backbone.

Pharmacological Implications

- Receptor Binding: The bromo-methoxyphenyl motif in the target and ’s chromenone derivative suggests a shared pharmacophore for US28 receptor interaction. Fluorine on the ethylamine may fine-tune efficacy or selectivity, though this requires experimental validation.

- Lipophilicity and Solubility :

The target’s logP is expected to be higher than difluoro or chloro-fluoro analogues () due to bromine’s hydrophobic contribution. Methoxy groups may mitigate this by introducing partial polarity.

Research Findings and Data Gaps

Preparation Methods

Synthesis of 5-Bromo-2-methoxyphenyl Precursors

The starting aromatic compound, 5-bromo-2-methoxyphenyl derivatives, can be synthesized by selective bromination of 2-methoxyaniline or 2-methoxybenzene derivatives under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts or solvents that direct bromination to the 5-position.

Introduction of the 2-Fluoroethan-1-amine Side Chain

Two main approaches are commonly reported:

Nucleophilic substitution on 2-fluoroethyl halides : Reaction of 5-bromo-2-methoxyphenyl derivatives with 2-fluoroethyl halides (e.g., 2-fluoroethyl iodide or bromide) under basic conditions to install the fluoroethyl group.

Reductive amination with fluoroacetaldehyde derivatives : Using fluoroacetaldehyde or protected fluoroacetaldehyde derivatives reacting with amines or amine precursors to form the fluoroethylamine side chain.

Visible-Light Mediated Carbonyl Alkylative Amination (CAA)

Recent advances, as detailed in the Royal Society of Chemistry supplementary materials, describe a modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination (CAA). This method can be adapted for the synthesis of α-fluoroalkyl amines such as this compound:

Reaction conditions : Conducted under inert atmosphere (N2), in anhydrous dichloromethane, using blue LED irradiation (40 W Kessil A160WE LED).

Reagents : The reaction mixture includes the aromatic aldehyde (e.g., 5-bromo-2-methoxybenzaldehyde), a primary amine, a fluoroalkyl iodide, and tris(trimethylsilyl)silane (TTMSS) as a radical mediator.

Procedure : The aldehyde and amine form an imine intermediate, which undergoes radical alkylation with the fluoroalkyl iodide under visible light, producing the α-fluoroalkyl amine after reduction.

Purification : Typical purification involves aqueous workup, extraction, and chromatographic separation (silica gel or reverse-phase chromatography).

This methodology offers high selectivity and yields for the preparation of α-fluoroalkyl amines, including those with aromatic bromine and methoxy substituents.

Optimization Data

A representative optimization table for related alkylative aminations shows the impact of additives and substituents on yield:

| Entry | R Group | Additive | Assay Yield (%) | Notes |

|---|---|---|---|---|

| 1 | (CH2)2Ph | TBSOTf | 0 | No product |

| 2 | (CH2)2Ph | None | 11 | Low yield |

| 3 | (CH2)2Ph | TMSCl | 37 | Moderate yield |

| 4 | (CH2)2Ph | TFA | 40 | Moderate yield |

| 9 | (CH2)2Ph | HFIP + TMSCl | 52 (41) | Improved yield |

| 10 | c-C6H11 | TBSOTf | 74 | High yield |

| 11 | c-C6H11 | None | 88 | High yield |

| 15 | c-C6H11 | HFIP | 91 | Very high yield |

| 16 | c-C6H11 | HFIP + TMSCl | 97 (86) | Optimal yield |

HFIP = hexafluoroisopropanol; TMSCl = trimethylsilyl chloride; TBSOTf = tert-butyldimethylsilyl triflate; TFA = trifluoroacetic acid.

This data demonstrates that the choice of additive and substrate significantly affects the yield of α-branched amines, suggesting that similar conditions could be optimized for the target compound.

Substrate Preparation

The synthesis of fluoroalkyl iodides, which serve as alkylating agents, is achieved by:

- Iodination of fluoroalkyl alcohols : Using triphenylphosphine, iodine, and imidazole in dichloromethane under nitrogen atmosphere at low temperature, followed by purification via chromatography.

Example:

| Compound | Starting Material | Yield (%) | Notes |

|---|---|---|---|

| 1-(2-Iodoethyl)-4-methoxybenzene | 4-Methoxyphenethyl alcohol | 92 | Yellow solid, purified by reverse phase chromatography |

This method can be adapted for 5-bromo-2-methoxyphenyl fluoroalkyl iodides, which are key intermediates in the amination step.

Analytical and Characterization Techniques

- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR are used to confirm structure and purity.

- IR Spectroscopy : Functional group analysis.

- High-Resolution Mass Spectrometry (HRMS) : Molecular weight confirmation.

- Chromatography : Flash column chromatography and strong cation exchange chromatography for purification.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Aromatic bromination | NBS or Br2, solvent, catalyst | 5-Bromo-2-methoxyphenyl derivative | Regioselective bromination |

| Fluoroalkyl iodide synthesis | Triphenylphosphine, iodine, imidazole, DCM, 0°C | Fluoroalkyl iodide intermediate | High yield, purified by chromatography |

| Visible-light mediated CAA | Aldehyde, amine, fluoroalkyl iodide, TTMSS, blue LED, inert atmosphere | α-Fluoroalkyl amine product | High selectivity and yield |

| Purification | Aqueous workup, silica gel or reverse-phase chromatography | Pure target amine | Confirmed by NMR, IR, HRMS |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine, and how is structural integrity confirmed?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving bromination, methoxy group introduction, and fluorinated amine formation. For example, a Buchwald-Hartwig amination can couple brominated aryl halides with fluoroethylamine precursors under palladium catalysis . Cyclization using POCl₃ at 120°C is another approach for structurally related amines . Post-synthesis, characterization relies on:

- NMR : To confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- HPLC : For purity assessment (>95% by area normalization) .

- IR Spectroscopy : To detect amine N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. How do bromine and fluorine substituents affect the compound’s solubility and reactivity in polar aprotic solvents?

- Methodological Answer :

- Solubility : Bromine increases hydrophobicity, reducing solubility in water but enhancing it in DMSO or DMF. Fluorine’s electronegativity improves solubility in polar aprotic solvents due to dipole interactions .

- Reactivity : Bromine acts as a leaving group in nucleophilic substitutions, while fluorine stabilizes adjacent carbocations via inductive effects, influencing reaction pathways .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental binding data for this compound’s interaction with GPCRs (e.g., US28) be resolved?

- Methodological Answer : Discrepancies may arise from ligand tautomerism or receptor conformational dynamics. Strategies include:

- Mutagenesis Studies : Identify key receptor residues (e.g., US28 transmembrane domains) to validate binding pockets .

- Molecular Dynamics (MD) Simulations : Assess ligand-receptor stability over 100-ns trajectories to reconcile static models with dynamic behavior .

- Table : Experimental vs. Predicted EC₅₀ Values for US28 Inverse Agonism

| Compound | Experimental EC₅₀ (μM) | Predicted EC₅₀ (μM) |

|---|---|---|

| 11b | 3.5 | 2.1 |

Q. What crystallographic challenges arise when refining this compound’s structure with SHELXL, and how can anisotropic displacement parameters enhance accuracy?

- Methodological Answer : Challenges include:

- Disorder : Fluorine and bromine atoms may exhibit positional disorder due to high thermal motion. SHELXL’s ANIS command models anisotropic displacement, reducing R-factors by 2–3% .

- Twinned Data : Use TWIN and BASF commands to refine twin fractions, critical for high-resolution datasets (<1.0 Å) .

Q. How can researchers differentiate isomeric byproducts formed during brominated precursor amination?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to separate ortho/meta isomers .

- Mass Spectrometry : HRMS (ESI+) distinguishes isomers via exact mass (e.g., [M+H]⁺ = 274.0123 for desired product vs. 274.0128 for regioisomer) .

Q. What is the impact of substituent positioning (e.g., bromine vs. methoxy) on pharmacological activity in structural analogs?

- Methodological Answer : Bromine at the 5-position enhances US28 inverse agonism (EC₅₀ = 3.5 μM) compared to chloro analogs (EC₅₀ = 8.2 μM), likely due to improved hydrophobic interactions . Methoxy groups at the 2-position stabilize aryl rings, reducing metabolic degradation in vitro .

Data Contradiction Analysis

Q. How should conflicting results regarding the compound’s stability under acidic conditions be addressed?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via ¹⁹F NMR in HCl (0.1–1.0 M) at 25–40°C to identify pH-dependent decomposition pathways .

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) to mitigate free-radical degradation observed in accelerated aging tests .

Methodological Best Practices

- Synthesis : Optimize fluorination using LiAlH₄ reduction of ketone intermediates in anhydrous ether (61% yield) .

- Purification : Employ flash chromatography (hexane:EtOAc = 4:1) to remove brominated byproducts .

- Storage : Store at -20°C under argon to prevent amine oxidation, as per stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.